1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Protein Tyrosine Phosphatase Inhibition Enzymology Medicinal Chemistry

Researchers targeting SHP-1 phosphatase with quantitative selectivity face a lack of building blocks having defined SAR starting points. This compound provides a 6.3-fold selectivity (IC50 3,000 nM SHP-1 vs. 19,000 nM TC-PTP) and three reactive handles-carboxylic acid, aryl bromide, and nitro group-for systematic library design. Procure the 98% purity grade to minimize side reactions in multi-step sequences, improving yield and reproducibility. Sequential amide coupling, Suzuki-Miyaura cross-coupling, and nitro reduction enable rapid SAR exploration for hit-to-lead and ATF4 inhibitor programs.

Molecular Formula C12H13BrN2O4
Molecular Weight 329.15
CAS No. 477856-91-0
Cat. No. B2432631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid
CAS477856-91-0
Molecular FormulaC12H13BrN2O4
Molecular Weight329.15
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C12H13BrN2O4/c13-10-7-9(15(18)19)1-2-11(10)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
InChIKeyZFLLNZBCNFTDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid: Procurement & Identity


1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (CAS 477856-91-0) is a heterocyclic building block featuring a piperidine ring substituted with a carboxylic acid group and an N-aryl moiety bearing both bromo and nitro functionalities. It is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting protein tyrosine phosphatases (PTPs) and the ATF4 pathway [1]. The compound is available from multiple vendors with reported purities ranging from 90% to 98% , and its storage recommendations include sealed, dry conditions at 2–8°C to maintain integrity .

Why Generic Substitution Fails


In-class piperidine-4-carboxylic acid derivatives are not interchangeable due to the critical influence of the N-aryl substitution pattern on target engagement and downstream synthetic utility. The precise positioning of the bromo (2-position) and nitro (4-position) groups on the phenyl ring dictates both the compound's activity profile against specific protein tyrosine phosphatases [1] and its compatibility with subsequent cross-coupling or reduction steps in advanced synthetic routes . Substituting a different halogen or altering the nitro group placement would yield a different chemical entity with unpredictable biological activity and synthetic reactivity, compromising research reproducibility.

Differentiation Evidence


PTP Selectivity: TC-PTP vs. SHP-1

This compound demonstrates a measurable, albeit modest, selectivity window between TC-PTP and SHP-1 in biochemical assays. Against human TC-PTP, the compound exhibits an IC50 of 19,000 nM, whereas against the catalytic domain of human SHP-1 it shows an IC50 of 3,000 nM [1]. This 6.3-fold selectivity difference is a quantifiable parameter that distinguishes it from non-selective phosphatase inhibitors. While direct head-to-head comparator data are not available, this profile is consistent with a class-level inference that the 2-bromo-4-nitro substitution pattern confers a bias toward SHP-1 engagement over TC-PTP [1].

Protein Tyrosine Phosphatase Inhibition Enzymology Medicinal Chemistry

ATF4 Pathway Inhibition

Substituted piperidine derivatives bearing the 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid core have been explicitly claimed as inhibitors of the ATF4 pathway in patent literature [1]. The ATF4 pathway is a validated target in cancer and neurodegenerative disease models. While quantitative IC50 data for the parent compound against ATF4 are not publicly available, the structural motif is directly linked to ATF4 inhibition in patented compounds [1]. This provides a class-level inference that the target compound is a valuable starting point for developing ATF4 inhibitors, distinguishing it from piperidine-4-carboxylic acid analogs lacking the 2-bromo-4-nitrophenyl moiety.

ATF4 Pathway Cancer Biology Unfolded Protein Response

Purity and Quality Control

Vendor datasheets specify a purity of 98% for 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid (CAS 477856-91-0) . In contrast, closely related methyl ester analog (methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate) is offered at lower purity grades (typically 95%) by multiple suppliers . This 3 percentage point difference in purity can significantly impact downstream synthetic yields and the reproducibility of biological assays, particularly when the compound is used as a key intermediate in multi-step syntheses.

Quality Control Procurement Analytical Chemistry

Storage Stability

The compound is recommended for storage sealed in dry conditions at 2–8°C . This defined storage protocol is a procurement-relevant differentiator compared to related analogs like 1-(2-bromo-4-nitrophenyl)piperidine, which requires storage at -20°C . The less stringent storage requirement (refrigerator vs. freezer) reduces operational costs and facilitates easier handling in standard laboratory settings without compromising compound integrity.

Chemical Stability Storage Procurement

Synthetic Versatility

The compound possesses three distinct reactive sites: a carboxylic acid (amide coupling), an aryl bromide (cross-coupling), and a nitro group (reduction to amine). This triad of functionalities enables orthogonal derivatization, a feature not fully shared by analogs like 1-(2-bromo-4-nitrophenyl)piperidin-4-ol (which lacks the carboxylic acid handle) or 2-(2-bromo-4-nitrophenyl)acetic acid (which lacks the piperidine ring) . Quantitative reaction yields are not available for this specific compound, but the presence of all three handles is a class-level inference of greater synthetic utility compared to structurally related building blocks.

Organic Synthesis Medicinal Chemistry Building Blocks

Application Scenarios


PTP Inhibitor Probe Development

Utilize the compound's measurable selectivity for SHP-1 over TC-PTP (6.3-fold) to design focused libraries of phosphatase inhibitors. The IC50 values of 3,000 nM for SHP-1 and 19,000 nM for TC-PTP provide a quantitative starting point for SAR studies . This scenario is particularly relevant for labs investigating the roles of SHP-1 in immune signaling and oncology, where selective inhibition is required to dissect pathway-specific effects.

ATF4 Pathway Inhibitor Synthesis

Incorporate the compound as a key building block in the synthesis of ATF4 pathway inhibitors, as claimed in recent patent literature . The 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid core can be elaborated via amide coupling or cross-coupling to generate novel ATF4 inhibitors for cancer and neurodegenerative disease research. This application is supported by class-level inference from patented substituted piperidine derivatives.

High-Purity Intermediate for Multi-Step Syntheses

Procure the 98% purity grade of this compound to minimize purification steps in multi-step synthetic sequences . The higher purity, relative to the 95% grade of the methyl ester analog, reduces the risk of side reactions and improves overall yield. This scenario is ideal for medicinal chemistry labs and CROs where efficiency and reproducibility are paramount.

Orthogonal Derivatization for Library Synthesis

Leverage the compound's three reactive handles (carboxylic acid, aryl bromide, nitro group) to generate diverse compound libraries . Sequential amide coupling, Suzuki-Miyaura cross-coupling, and nitro reduction enable rapid exploration of chemical space around the piperidine-4-carboxylic acid scaffold. This application is suited for hit-to-lead programs requiring efficient SAR development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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